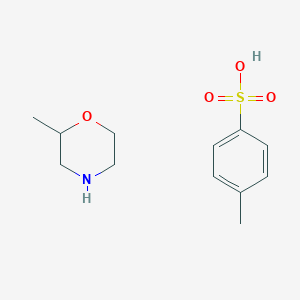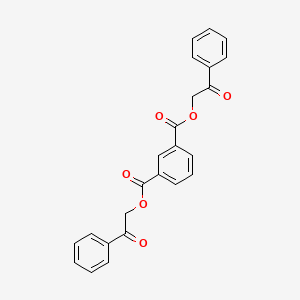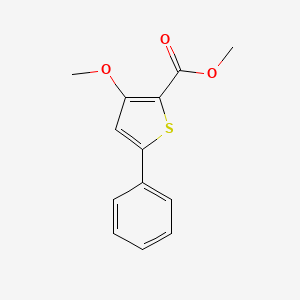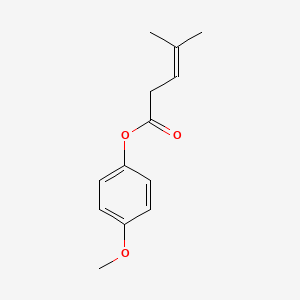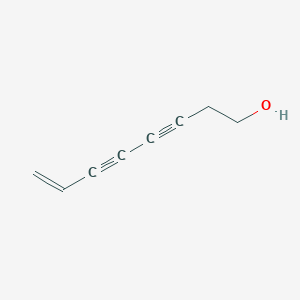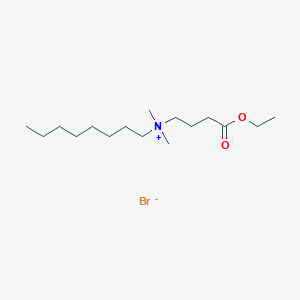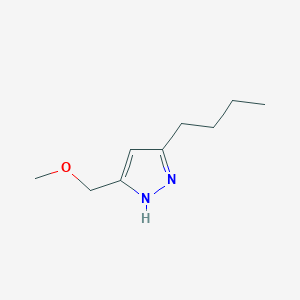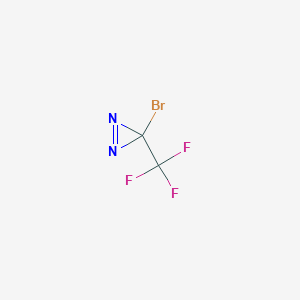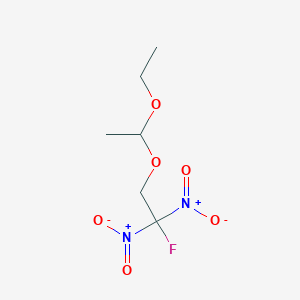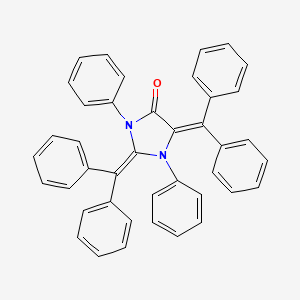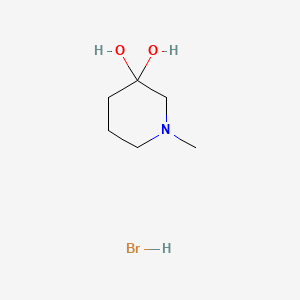
1-methylpiperidine-3,3-diol Hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methylpiperidine-3,3-diol Hydrobromide is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, and its derivatives are known for their significant roles in pharmaceuticals and organic synthesis. This compound is characterized by the presence of a methyl group at the nitrogen atom and two hydroxyl groups at the third carbon atom, along with a hydrobromide salt form.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methylpiperidine-3,3-diol Hydrobromide can be synthesized through various methods. One common approach involves the hydrogenation of pyridine derivatives in the presence of a catalyst such as molybdenum disulfide. Another method includes the reduction of diketones using reducing agents like sodium borohydride or lithium aluminum hydride .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methylpiperidine-3,3-diol Hydrobromide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form different piperidine derivatives.
Substitution: The hydroxyl groups can be substituted with halides or other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or osmium tetroxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted piperidines, piperidinones, and other heterocyclic compounds .
Applications De Recherche Scientifique
1-Methylpiperidine-3,3-diol Hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of various drugs and therapeutic agents.
Industry: The compound is utilized in the production of agrochemicals, polymers, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 1-Methylpiperidine-3,3-diol Hydrobromide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The hydroxyl groups play a crucial role in its binding affinity and specificity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Piperidine: A basic six-membered heterocyclic amine.
Pyrrolidine: A five-membered ring analog of piperidine.
Piperazine: A six-membered ring with two nitrogen atoms.
Uniqueness: 1-Methylpiperidine-3,3-diol Hydrobromide is unique due to the presence of two hydroxyl groups at the third carbon atom, which imparts distinct chemical and biological properties. This structural feature differentiates it from other piperidine derivatives and contributes to its specific reactivity and applications .
Propriétés
Numéro CAS |
114506-99-9 |
|---|---|
Formule moléculaire |
C6H14BrNO2 |
Poids moléculaire |
212.08 g/mol |
Nom IUPAC |
1-methylpiperidine-3,3-diol;hydrobromide |
InChI |
InChI=1S/C6H13NO2.BrH/c1-7-4-2-3-6(8,9)5-7;/h8-9H,2-5H2,1H3;1H |
Clé InChI |
FDRAZNYIWJFKIW-UHFFFAOYSA-N |
SMILES canonique |
CN1CCCC(C1)(O)O.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


